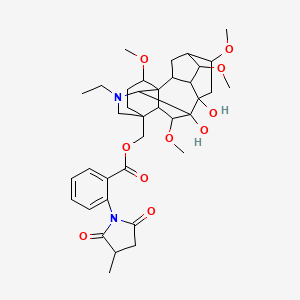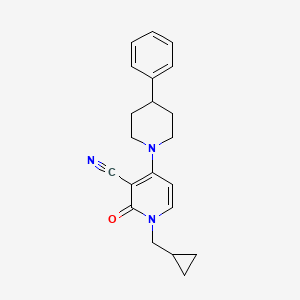![molecular formula C14H11ClN2O B10771818 6-[(3-Chlorophenyl)methoxy]-4-methylpyridine-2-carbonitrile](/img/structure/B10771818.png)
6-[(3-Chlorophenyl)methoxy]-4-methylpyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “PMID16439120C20” is a small molecular drug known for its investigative properties in various scientific fields. It is also referred to by its synonym “GTPL6371” and has a molecular weight of 258.7 . This compound has been studied for its potential therapeutic applications and its unique chemical structure.
Preparation Methods
The preparation of “PMID16439120C20” involves synthetic routes that include specific reaction conditions. One of the methods involves the synthesis of imidazo-pyrimidone compounds, which are prepared through a series of chemical reactions involving imidazopyrimidine ketones . The industrial production methods for this compound are designed to ensure high purity and yield, making it suitable for large-scale applications.
Chemical Reactions Analysis
“PMID16439120C20” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
“PMID16439120C20” has a wide range of scientific research applications, including:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It is investigated for its potential effects on biological systems, including its role in cellular processes and signaling pathways.
Medicine: It is explored for its therapeutic potential in treating various diseases, including its ability to modulate specific molecular targets.
Mechanism of Action
The mechanism of action of “PMID16439120C20” involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
“PMID16439120C20” can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Imidazo-pyrimidone derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Small molecular drugs: These compounds have similar molecular weights and properties but differ in their specific chemical structures and applications.
Properties
Molecular Formula |
C14H11ClN2O |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
6-[(3-chlorophenyl)methoxy]-4-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C14H11ClN2O/c1-10-5-13(8-16)17-14(6-10)18-9-11-3-2-4-12(15)7-11/h2-7H,9H2,1H3 |
InChI Key |
IUJVMCIYVKHYBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)OCC2=CC(=CC=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone](/img/structure/B10771741.png)
![1-[3-(5-Methoxy-1H-indol-3-yl)piperidino]ethanone](/img/structure/B10771745.png)
![[(2S)-2-aminopropyl] (2S)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate](/img/structure/B10771755.png)

![(3R,5S,6E)-7-[4-(4-fluorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10771771.png)
![sodium (3R,5R)-7-(5-(3-fluorophenyl)-1-(4-fluorophenyl)-3-isopropyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinolin-2-yl)-3,5-dihydroxyheptanoate](/img/structure/B10771783.png)
![[3H]cyc(DTrp-DAsp-Pro-DVal-Leu](/img/structure/B10771790.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide](/img/structure/B10771803.png)
![Lys[Z(NO2)]-Pro](/img/structure/B10771809.png)
![4-{5-[1-Aza-bicyclo[2.2.1]hept-(3Z)-ylidenemethyl]-isoxazol-3-yl}-phenylamine](/img/structure/B10771820.png)


![Cyclo[L-Pro-D-Phe-L-Ile-1,6-didehydro-D-Pyz-1,6-didehydro-L-Pyz-N-methyl-L-Phe-]](/img/structure/B10771835.png)
![4-[2-acetyl-5-(2H-1,3-benzodioxol-4-ylmethoxy)phenoxy]-4-phenylbutanoic acid](/img/structure/B10771838.png)
